Physicochemical properties of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid
Physicochemical properties of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid
Executive Summary
3-Fluoro-4-(4-methoxyphenyl)benzoic acid is a fluorinated biaryl carboxylic acid of significant interest in the fields of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methoxyphenyl group onto the benzoic acid scaffold imparts a unique combination of electronic and steric properties. These modifications can profoundly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed examination of the core physicochemical properties of this compound. It outlines the theoretical underpinnings of these properties, presents field-proven experimental protocols for their accurate determination, and discusses their implications for pharmaceutical development.
Molecular Structure and Core Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid are a direct consequence of its distinct structural features: a carboxylic acid group, an electron-withdrawing fluorine atom, and a biaryl system containing an electron-donating methoxy group.
| Property | Value | Source / Method |
| IUPAC Name | 3-Fluoro-4-(4-methoxyphenyl)benzoic acid | - |
| Synonym | 2-fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| CAS Number | 1261892-86-7 | |
| Molecular Formula | C₁₄H₁₁FO₃ | |
| Molecular Weight | 246.24 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted[1] |
| Melting Point | Not available | - |
| Boiling Point | High boiling point expected | Predicted[1] |
| Acidity (pKa) | ~3.8 - 4.2 | Predicted[1] |
The fluorine atom, positioned ortho to the biaryl linkage and meta to the carboxylic acid, exerts a significant electron-withdrawing inductive effect. This effect increases the acidity of the carboxyl proton compared to unsubstituted benzoic acid (pKa ≈ 4.2).[2] For comparison, 3-fluorobenzoic acid has a pKa of 3.86.[3][4] The presence of the methoxyphenyl ring introduces steric bulk and modulates the molecule's overall lipophilicity and potential for π-π stacking interactions.
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the biaryl scaffold of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, prized for its reliability and tolerance of diverse functional groups, making it a favored method in the pharmaceutical industry for constructing complex molecular intermediates.[5] The reaction couples an organoboron compound (4-methoxyphenylboronic acid) with an organohalide (4-bromo-3-fluorobenzoic acid) in the presence of a palladium catalyst and a base.[1][6]
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Experimental Protocol: Synthesis
This protocol describes a general procedure for the synthesis of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid.
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-bromo-3-fluorobenzoic acid (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).[1]
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), to the vessel.[1] Introduce a solvent system, typically a mixture of toluene, ethanol, and water.[1]
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).[1]
-
Workup: After cooling to room temperature, acidify the mixture with an aqueous acid (e.g., 1M HCl) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 3-Fluoro-4-(4-methoxyphenyl)benzoic acid.[1]
Physicochemical Parameter Determination
Accurate and reproducible measurement of physicochemical properties is critical for compound characterization, quality control, and predicting its behavior in a drug development context.
Melting Point
Theoretical Basis & Importance: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline organic compound, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C).[7] The presence of impurities typically causes a depression and broadening of the melting range.[8] Therefore, melting point determination is a fundamental technique for assessing the purity and identity of a synthesized compound.[7][8]
Experimental Protocol: Melting Point Determination [9]
-
Sample Preparation: Place a small amount of dry 3-Fluoro-4-(4-methoxyphenyl)benzoic acid on a clean watch glass and crush it into a fine powder with a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm of tightly packed solid is obtained.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to find an approximate melting range. A second, fresh sample should then be heated slowly, at a rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.[10]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂.
Solubility
Theoretical Basis & Importance: Solubility, the ability of a solute to dissolve in a solvent, is governed by the principle "like dissolves like."[11] Polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. For a drug candidate, aqueous solubility is a critical determinant of its bioavailability and formulation possibilities. Due to its large biaryl structure, 3-Fluoro-4-(4-methoxyphenyl)benzoic acid is expected to be sparingly soluble in water but soluble in polar organic solvents like DMSO, DMF, and alcohols.[1]
Experimental Protocol: Shake-Flask Solubility Determination [11]
-
Preparation: Add an excess amount of solid 3-Fluoro-4-(4-methoxyphenyl)benzoic acid to a sealed vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, ethanol). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for an extended period (24 to 72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Remove the vial and allow the undissolved solid to settle. Alternatively, centrifuge the vial to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[11]
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Reporting: The equilibrium solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Acidity (pKa)
Theoretical Basis & Importance: The pKa is a measure of the acidity of a functional group. For a carboxylic acid, it is the pH at which the protonated (-COOH) and deprotonated (-COO⁻) forms are present in equal concentrations. The pKa value is crucial as it dictates the charge state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) describes this relationship.[12] Potentiometric titration is a highly accurate method for its determination.[12][13]
Experimental Protocol: Potentiometric pKa Determination [14]
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a sample of 3-Fluoro-4-(4-methoxyphenyl)benzoic acid and dissolve it in a known volume of deionized water. A small amount of a co-solvent like methanol may be required if aqueous solubility is low, but its concentration should be kept minimal and consistent.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume of titrant at this point is Veq. The half-equivalence point occurs at Veq/2. The pKa is equal to the pH of the solution at this half-equivalence point.[12]
Conclusion
3-Fluoro-4-(4-methoxyphenyl)benzoic acid is a synthetically accessible biaryl carboxylic acid with a compelling profile for applications in drug discovery and materials science. Its physicochemical properties—governed by its unique fluorinated and methoxylated structure—are critical to its function and application. An understanding of its acidity, solubility, and purity, guided by the robust experimental protocols detailed herein, is essential for any researcher utilizing this compound. This guide provides the necessary theoretical framework and practical methodologies to empower scientists to confidently characterize and deploy this versatile chemical entity in their research and development endeavors.
References
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Fluoro-4-(4-hydroxyphenyl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential.
- Benchchem. (2025). General Experimental Protocol for Determining Solubility.
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- University of California, Davis. (n.d.). Experiment 1 – Melting Points.
- SSERC. (n.d.). Melting point determination.
- University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
- Benchchem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(4-methoxyphenyl)benzoic acid.
- Benchchem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide.
- Wikipedia. (n.d.). 3-Fluorobenzoic acid.
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
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